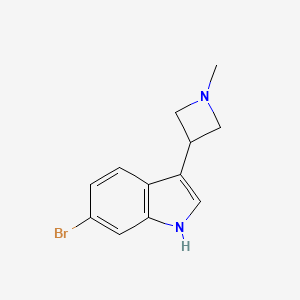
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 1-methylazetidin-3-yl group at the 3rd position. The indole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1-methylazetidin-3-yl)-1H-indole typically involves the bromination of 3-(1-methylazetidin-3-yl)-1H-indole. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: Products include de-brominated indoles or modified azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a Janus kinase (JAK) inhibitor, which could be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Biological Research: The compound is used to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the effects of brominated indoles on cellular processes and signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-3-(1-methylazetidin-3-yl)-1H-indole involves its interaction with specific molecular targets, such as the JAK family of non-receptor tyrosine protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways involved in inflammation, immune response, and cell proliferation . The bromine atom and the azetidine ring contribute to the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-methylazetidin-3-yl)-1H-indole: Lacks the bromine atom at the 6th position, which may affect its biological activity and selectivity.
6-chloro-3-(1-methylazetidin-3-yl)-1H-indole: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and potency.
6-bromo-1H-indole: Lacks the azetidine ring, which may reduce its specificity for certain biological targets.
Uniqueness
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole is unique due to the presence of both the bromine atom and the azetidine ring, which together enhance its potential as a selective inhibitor of specific enzymes and receptors. This dual functionality makes it a valuable compound for medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C12H13BrN2 |
|---|---|
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
6-bromo-3-(1-methylazetidin-3-yl)-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c1-15-6-8(7-15)11-5-14-12-4-9(13)2-3-10(11)12/h2-5,8,14H,6-7H2,1H3 |
InChI-Schlüssel |
STYKFEFJQFQRDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C1)C2=CNC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


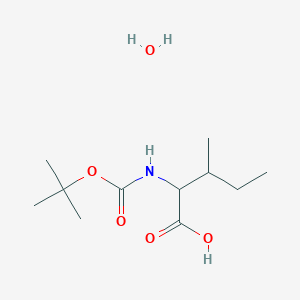
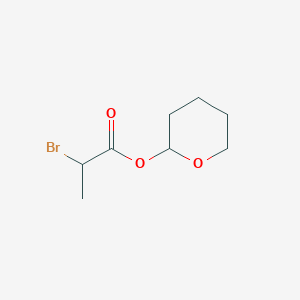
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

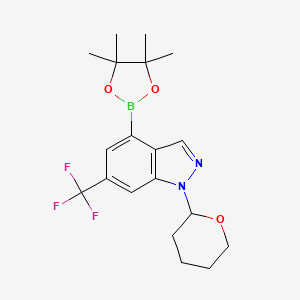
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
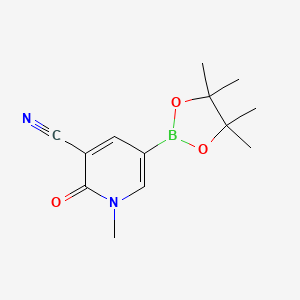
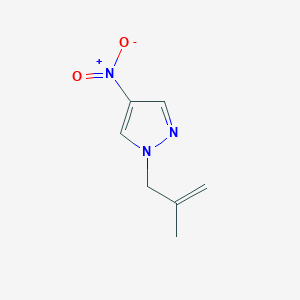

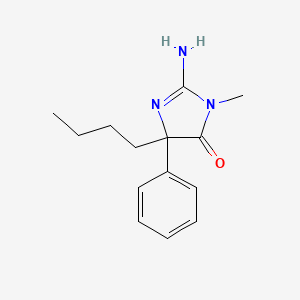
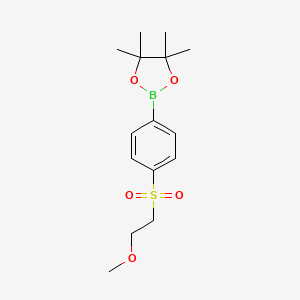
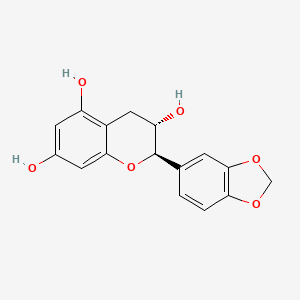
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)
![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
